![molecular formula C19H16O8 B2561521 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid CAS No. 1190242-77-3](/img/structure/B2561521.png)

5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

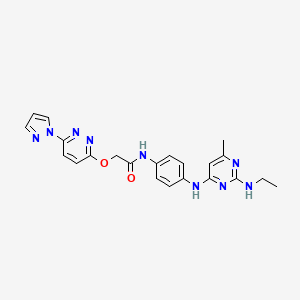

The compound 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is an intricate organic molecule that incorporates diverse chemical functionalities, including a chromen-2-one core, a furoic acid group, and a carboxyethyl side chain. This molecule's structural complexity provides a versatile platform for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can be approached through a multistep synthetic route starting with the respective chromen-2-one derivative. Key steps involve:

Synthesis of chromen-2-one core: : Achieved via condensation reactions of suitable phenolic and carbonyl compounds under acidic or basic conditions.

Attachment of furoic acid: : This often involves esterification or amidation reactions, requiring suitable reagents like thionyl chloride or carbodiimide coupling agents.

Introduction of carboxyethyl side chain: : Typically performed through alkylation reactions, utilizing bromoacetic acid or similar electrophiles in the presence of a base.

Industrial Production Methods

Industrial-scale production may employ more efficient and cost-effective processes, such as:

Batch reactions: : Utilized for high-yield, controlled synthesis with strict quality monitoring.

Flow chemistry: : Offers continuous synthesis, improved safety, and enhanced reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can be oxidized using reagents like potassium permanganate or chromic acid to modify the chromen-2-one core or furoic acid group.

Reduction: : Hydrogenation can reduce unsaturated bonds within the molecule, such as using palladium on carbon (Pd/C).

Substitution: : Nucleophilic and electrophilic substitution reactions may alter functional groups, utilizing reagents like halides or organometallics.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromic acid.

Reducing agents: : Hydrogen gas with Pd/C, sodium borohydride.

Substitution reagents: : Alkyl halides, organolithium compounds.

Major Products Formed

Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs, providing a diverse array of chemical entities for further study.

Scientific Research Applications

Chemistry

Synthesis of analogs: : Structural variants for studying SAR (structure-activity relationship) in chemical research.

Catalysts: : Its derivatives can serve as ligands in organometallic catalysts, enhancing reaction efficiency.

Biology

Biological probes: : Utilized in biochemical assays to probe enzyme activity or receptor binding.

Fluorescent markers: : The chromen-2-one core offers fluorescent properties for imaging applications.

Medicine

Drug development:

Diagnostics: : Use in diagnostic assays due to its specific binding properties.

Industry

Material science: : Incorporation into polymer structures for advanced materials with tailored properties.

Agriculture: : Development of agrochemicals, such as herbicides or pesticides, with selective activity profiles.

Mechanism of Action

The effects of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid are exerted through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:

Binding to active sites: : Inhibiting or activating enzymatic functions.

Modulating signal pathways: : Affecting cellular responses through receptor binding and subsequent signal transduction.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferone: : Shares the chromen-2-one core, used in similar biochemical applications.

Furosemide: : Contains a furoic acid moiety, widely used as a diuretic in medicine.

Unique Attributes

Structural complexity: : Combines multiple functionalities offering diverse reactivity and application potential.

Enhanced properties: : The specific arrangement of functional groups provides unique biological and chemical activities, distinguishing it from simpler analogs.

With its intricate structure and diverse applications, 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid stands out as a compound of significant interest in various scientific fields.

Properties

IUPAC Name |

5-[[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O8/c1-10-13-4-2-11(25-9-12-3-6-15(26-12)18(22)23)8-16(13)27-19(24)14(10)5-7-17(20)21/h2-4,6,8H,5,7,9H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNAGOBZXDMKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2561439.png)

![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2561443.png)

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)

![(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2561453.png)

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2561461.png)